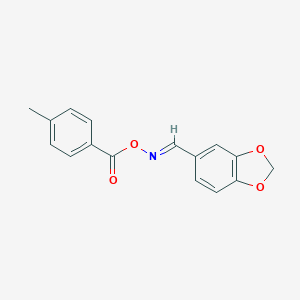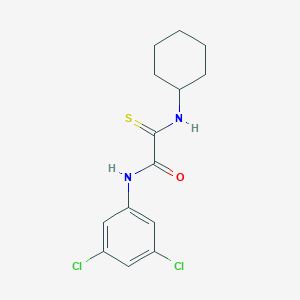![molecular formula C19H12Cl2O4S2 B371394 4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate CAS No. 297150-16-4](/img/structure/B371394.png)
4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate
Vue d'ensemble
Description
4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate is a complex organic compound with a unique structure that includes a thienyl group, an acrylate moiety, and a dichlorobenzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate typically involves multiple steps, starting with the preparation of the thienyl acrylate intermediate. This intermediate is then reacted with phenyl 2,5-dichlorobenzenesulfonate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzenesulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the acrylate moiety can produce alcohols.
Applications De Recherche Scientifique
4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate exerts its effects involves interactions with specific molecular targets. The thienyl group can interact with aromatic residues in proteins, while the acrylate moiety can form covalent bonds with nucleophilic sites. The dichlorobenzenesulfonate group can enhance the compound’s solubility and stability, facilitating its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(2-Thienyl)acryloyl]phenyl benzenesulfonate
- 4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate
- 4-[3-(2-Thienyl)acryloyl]phenyl 3,5-dichlorobenzenesulfonate
Uniqueness
4-[3-(2-Thienyl)acryloyl]phenyl 2,5-dichlorobenzenesulfonate is unique due to the presence of the 2,5-dichlorobenzenesulfonate group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
IUPAC Name |
[4-(3-thiophen-2-ylprop-2-enoyl)phenyl] 2,5-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O4S2/c20-14-5-9-17(21)19(12-14)27(23,24)25-15-6-3-13(4-7-15)18(22)10-8-16-2-1-11-26-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKMGMHJSPBTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149022 | |
| Record name | 4-[1-Oxo-3-(2-thienyl)-2-propen-1-yl]phenyl 2,5-dichlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297150-16-4 | |
| Record name | 4-[1-Oxo-3-(2-thienyl)-2-propen-1-yl]phenyl 2,5-dichlorobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=297150-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-Oxo-3-(2-thienyl)-2-propen-1-yl]phenyl 2,5-dichlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)

![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)
![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)


![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)
![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)

![N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371333.png)
![4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate](/img/structure/B371334.png)
